Lipophilicity Difference: 5-Benzyl vs. 5-Phenyl
The target compound exhibits a computed XLogP3 of 3.6, whereas the closest 5‑aryl comparator, methyl 2‑amino‑5‑phenylthiophene‑3‑carboxylate (CAS 61325‑02‑8), has a lower logP of approximately 3.37 [1]. This logP shift of +0.23 units arises from the insertion of a single methylene group between the thiophene core and the phenyl ring, increasing molecular volume and rotatable bond count from 3 to 4 .
| Evidence Dimension | Computed octanol–water partition coefficient (XLogP3 / ACD/LogP) |
|---|---|
| Target Compound Data | XLogP3 = 3.6; ACD/LogP = 4.34 |
| Comparator Or Baseline | Methyl 2-amino-5-phenylthiophene-3-carboxylate: XLogP3 = 3.37 (ChemSrc data); ACD/LogP not reported but predicted ≈ 3.3–3.5 |
| Quantified Difference | ΔXLogP3 ≈ +0.23; ΔACD/LogP ≈ +0.8–1.0 |
| Conditions | Predicted physicochemical properties from PubChem (XLogP3) and ChemSpider (ACD/Labs Percepta v14.0); validated against literature consensus values for 2-aminothiophene-3-carboxylates [1]. |
Why This Matters
Higher lipophilicity may enhance membrane permeability and binding to hydrophobic pockets in targets such as kinases or allosteric enzyme sites, a key consideration when selecting building blocks for lead optimization campaigns.
- [1] PubChem. Methyl 2-amino-5-benzylthiophene-3-carboxylate (CID 903831). Computed XLogP3-AA = 3.6. https://pubchem.ncbi.nlm.nih.gov/compound/903831 View Source
